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Compound of Interest

Compound Name: 2-(Benzyloxy)-5-fluoropyridine

Cat. No.: B594427 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Benzyloxy)-5-fluoropyridine, a

key building block in medicinal chemistry. This document details its chemical properties,

synthesis, and applications in the development of novel therapeutics, particularly focusing on

its role as a precursor to kinase inhibitors.

Chemical Profile and CAS Number
2-(Benzyloxy)-5-fluoropyridine is a substituted pyridine derivative valued for the strategic

placement of its benzyloxy and fluoro groups. The fluorine atom can enhance metabolic

stability, binding affinity, and other pharmacokinetic properties of a final drug molecule.

Property Value

Chemical Name 2-(Benzyloxy)-5-fluoropyridine

CAS Number 1305322-95-5

Molecular Formula C₁₂H₁₀FNO

Molecular Weight 203.21 g/mol

Suppliers
This compound is available from various chemical suppliers, including:
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Sinfoo Biotech

Amadis Chemical Company Limited

Aladdin

Synthesis of 2-(Benzyloxy)-5-fluoropyridine
A general and efficient method for the synthesis of 2-(Benzyloxy)-5-fluoropyridine involves

the nucleophilic aromatic substitution of 2,5-difluoropyridine with benzyl alcohol.

Experimental Protocol:
Materials:

2,5-difluoropyridine

Benzyl alcohol

Sodium hydride (NaH, 60% dispersion in mineral oil)

Anhydrous N,N-Dimethylformamide (DMF)

Ethyl acetate (EtOAc)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a stirred solution of benzyl alcohol (1.2 equivalents) in anhydrous DMF at 0 °C under an

inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) portion-

wise.

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for

an additional 1 hour.
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Cool the reaction mixture back to 0 °C and add a solution of 2,5-difluoropyridine (1.0

equivalent) in anhydrous DMF dropwise.

Allow the reaction to warm to room temperature and stir for 12-16 hours.

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-

mass spectrometry (LC-MS).

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃

solution.

Extract the aqueous layer with ethyl acetate (3 x volumes).

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate

under reduced pressure.

Purify the crude product by flash column chromatography on silica gel using a gradient of

ethyl acetate in hexanes to afford 2-(Benzyloxy)-5-fluoropyridine.

Spectroscopic Data
The structural confirmation of synthesized 2-(Benzyloxy)-5-fluoropyridine is achieved through

standard spectroscopic methods.
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¹H NMR (400 MHz, CDCl₃) δ

(ppm)

¹³C NMR (101 MHz, CDCl₃)

δ (ppm)
Mass Spectrometry (EI)

8.15 (d, J = 3.1 Hz, 1H) 158.4 (d, J = 242.4 Hz) m/z = 203.07 (M⁺)

7.45 - 7.30 (m, 6H) 152.9 (d, J = 12.1 Hz)

6.85 (dd, J = 9.0, 3.8 Hz, 1H) 136.5

5.40 (s, 2H) 128.7

128.3

127.9

125.1 (d, J = 24.2 Hz)

110.2 (d, J = 3.8 Hz)

68.9

Application in Drug Discovery: Synthesis of Kinase
Inhibitors
2-(Benzyloxy)-5-fluoropyridine is a valuable intermediate in the synthesis of various kinase

inhibitors, which are a major class of targeted cancer therapeutics. The fluoropyridine moiety

can serve as a key pharmacophore that interacts with the hinge region of the kinase active site.

Experimental Workflow: Synthesis of a Pyridine-based
Kinase Inhibitor
This workflow outlines the use of 2-(Benzyloxy)-5-fluoropyridine in a Suzuki-Miyaura cross-

coupling reaction to form a biaryl scaffold, a common core structure in many kinase inhibitors.
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Synthesis of 2-(Benzyloxy)-5-fluoropyridine Suzuki-Miyaura Coupling Final Kinase Inhibitor Synthesis Biological Evaluation
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General workflow for kinase inhibitor synthesis.

Experimental Protocol: Microwave-Assisted Suzuki-
Miyaura Coupling
Materials:

2-(Benzyloxy)-5-fluoropyridine

Aryl boronic acid (e.g., 4-methoxyphenylboronic acid)

Palladium catalyst (e.g., Pd(PPh₃)₄)

Base (e.g., K₂CO₃)

1,4-Dioxane

Water

Microwave synthesis vial

Procedure:
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In a 10 mL microwave vial, combine 2-(Benzyloxy)-5-fluoropyridine (1.0 equivalent), the

aryl boronic acid (1.2 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and K₂CO₃ (2.0

equivalents).

Add a 4:1 mixture of 1,4-dioxane and water to the vial.

Seal the vial and place it in a microwave reactor.

Irradiate the reaction mixture at 120 °C for 15-30 minutes.

After cooling, dilute the reaction mixture with ethyl acetate and water.

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate

under reduced pressure.

Purify the crude product by flash chromatography to yield the desired biaryl product.[1]

Signaling Pathway Context
The synthesized kinase inhibitors often target specific signaling pathways implicated in

diseases like cancer. For example, inhibitors targeting kinases in the MAPK/ERK pathway are

of significant interest.
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MAPK/ERK signaling pathway with potential inhibition points.

This guide provides a foundational understanding of the synthesis and application of 2-
(Benzyloxy)-5-fluoropyridine in the context of drug discovery. The provided protocols are

general and may require optimization for specific substrates and reaction scales.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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